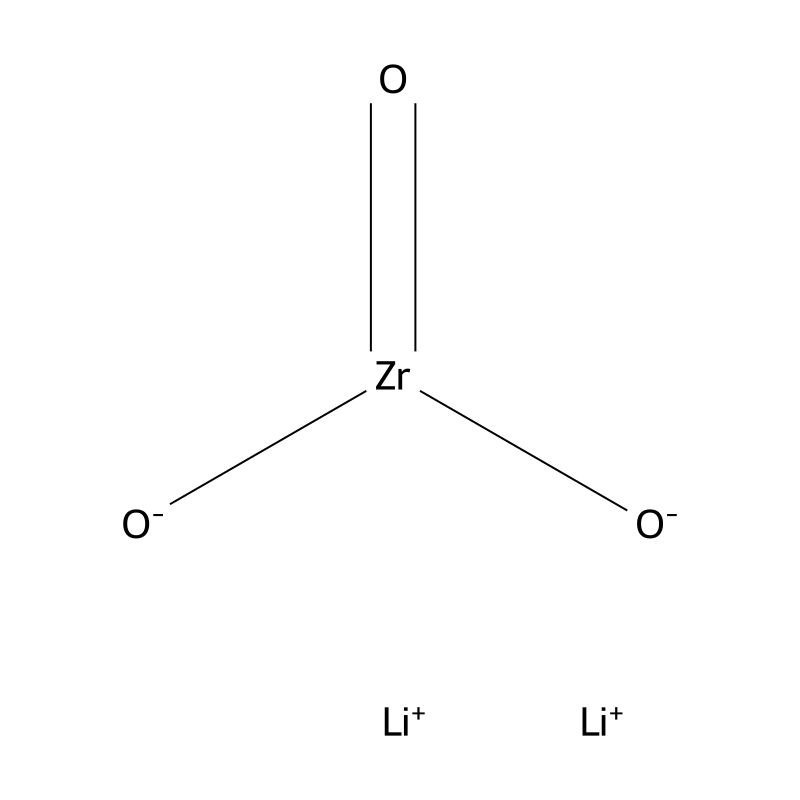Lithium zirconate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Carbon Capture and Storage
Lithium zirconate exhibits exceptional potential for capturing carbon dioxide (CO₂) due to its high CO₂ adsorption capacity at elevated temperatures []. The material reacts with CO₂ to form lithium carbonate (Li₂CO₃), which can be desorbed by thermal cycling, allowing for its reusability []. Research efforts are ongoing to optimize the material's CO₂ capture efficiency through various approaches, including:
- Doping: Introducing other elements into the lithium zirconate structure can improve its CO₂ capture capacity and selectivity [].
- Nanostructuring: Synthesizing lithium zirconate in nanofiber form can enhance its surface area, leading to increased CO₂ adsorption [].
Solid-State Battery Technology
Lithium zirconate plays a crucial role in the development of solid-state electrolytes for next-generation lithium batteries []. As a thin-film coating on electrodes and electrolytes, it offers several advantages:
- Improved stability: Lithium zirconate enhances the stability of the electrode-electrolyte interface, preventing unwanted reactions and extending battery life [].
- Reduced dendrite formation: It suppresses the growth of lithium metal dendrites, which can cause short circuits and safety hazards in batteries [].
Research is focused on optimizing the composition and deposition techniques of lithium zirconate coatings to further improve their effectiveness in solid-state batteries.
Fusion Energy
Lithium zirconate is a potential candidate material for breeding tritium, a key fuel for fusion reactors []. It can capture neutrons and release tritium, which is necessary to sustain the fusion reaction. Research is ongoing to:
- Enhance tritium release: Optimizing the lithium zirconate composition to improve its tritium release efficiency is crucial for its application in fusion reactors [].
- Improve compatibility: Ensuring compatibility of lithium zirconate with other materials used in fusion reactors is essential for its successful integration [].
Lithium zirconate, with the chemical formula Lithium Zirconate (Li2ZrO3), is a ceramic compound known for its unique structural and thermal properties. It is characterized by a perovskite-like structure, which contributes to its stability and makes it suitable for various applications, particularly in high-temperature environments. This compound is notable for its role in nuclear fusion as a tritium breeding material due to its excellent stability under radiation and high temperatures .
This reaction highlights its potential use in carbon capture technologies, where lithium zirconate acts as a sorbent for carbon dioxide . Additionally, it can serve as a catalyst in various organic reactions, such as the transesterification of triglycerides into biodiesel .
Lithium zirconate can be synthesized through several methods:
- Solid-State Reaction: This involves mixing lithium carbonate and zirconium dioxide at high temperatures.
- Sol-Gel Process: A low-temperature method that allows for better control over the material's microstructure.
- Hydrothermal Synthesis: This method employs high-pressure and high-temperature aqueous solutions to produce nanoparticles of lithium zirconate.
- Starch-Assisted Method: A novel technique that utilizes starch as a template for synthesizing porous structures of lithium zirconate .
Each method influences the physical properties and performance of the resulting lithium zirconate.
Lithium zirconate has diverse applications across various fields:
- Nuclear Fusion: Used as a tritium breeding material due to its stability under neutron irradiation.
- Carbon Capture: Acts as an effective sorbent for carbon dioxide, particularly at high temperatures.
- Catalysis: Employed in biodiesel production and other organic synthesis reactions.
- Advanced Ceramics: Utilized in manufacturing refractory materials owing to its thermal stability .
Studies on the interactions of lithium zirconate focus primarily on its chemical reactivity with gases like carbon dioxide and its catalytic properties. Research indicates that lithium zirconate maintains a high sorption capacity for carbon dioxide over multiple cycles, making it an effective material for carbon capture applications . Furthermore, investigations into its catalytic activity reveal that it can facilitate various
Lithium zirconate shares similarities with several other compounds, notably those used in catalysis and carbon capture. Here are some comparable compounds:
| Compound | Unique Features |
|---|---|
| Sodium Zirconate (Na2ZrO3) | Similar structure but different ionic properties; used in zeolite synthesis. |
| Potassium Zirconate (K2ZrO3) | Exhibits different thermal stability; used in ceramics. |
| Barium Zirconate (BaZrO3) | Known for high dielectric constant; utilized in electronics. |
| Calcium Zirconate (CaZrO3) | Exhibits unique ionic conductivity; used in solid oxide fuel cells. |
Lithium zirconate stands out due to its specific application in nuclear fusion and high-temperature carbon capture, alongside its catalytic properties that are less pronounced in some of these similar compounds .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








